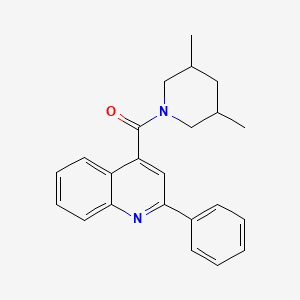
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone: is an organic compound with the molecular formula C23H24N2O It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and a quinoline ring substituted with a phenyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Substitution with Methyl Groups:
Formation of the Quinoline Ring: The quinoline ring is synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of Piperidine and Quinoline Rings: The final step involves the coupling of the piperidine and quinoline rings through a condensation reaction, typically using reagents like acetic anhydride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace functional groups on the piperidine or quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology:
Drug Development: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone is investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Medicine:
Anticancer Research:
Antimicrobial Activity: It is evaluated for its antimicrobial properties, aiming to develop new antibiotics or antifungal agents.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Agriculture: It is explored for its potential use as a pesticide or herbicide, contributing to sustainable agricultural practices.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in critical biological processes, affecting cellular functions.
Modulate Receptors: The compound interacts with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Interfere with DNA/RNA: It can bind to nucleic acids, disrupting replication and transcription processes, leading to cytotoxic effects.
Comparación Con Compuestos Similares
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group, exhibiting different chemical reactivity and biological activity.
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)amine: A derivative with an amine group, showing distinct pharmacological properties.
Uniqueness:
Structural Features: The presence of both piperidine and quinoline rings, along with specific substitutions, imparts unique chemical and biological properties to (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-12-17(2)15-25(14-16)23(26)20-13-22(18-8-4-3-5-9-18)24-21-11-7-6-10-19(20)21/h3-11,13,16-17H,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXKTONKXSUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
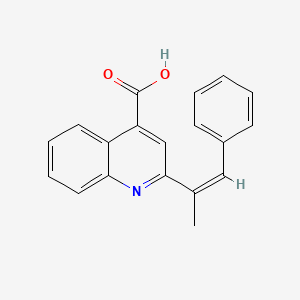
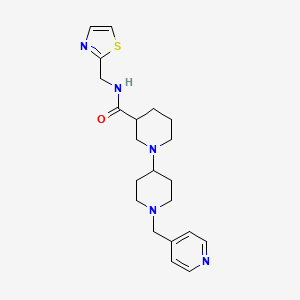
![N-methyl-1-[3-(methylthio)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5287498.png)
![5-{1-[(cis-4-aminocyclohexyl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5287506.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5287511.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5287516.png)
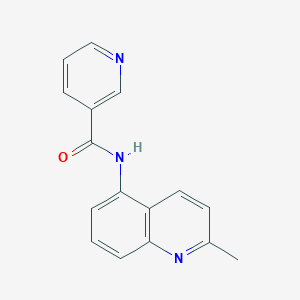
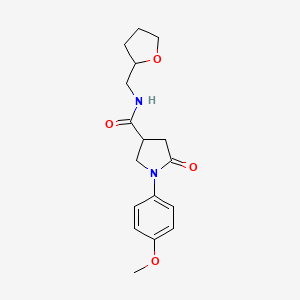
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5287548.png)
![6-[1-(3,5-dimethylphenoxy)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5287555.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5287561.png)
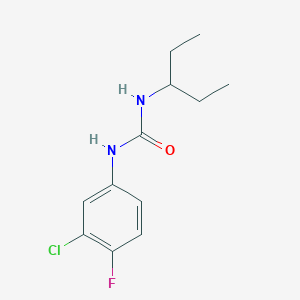
![2-isopropyl-5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-4(3H)-pyrimidinone](/img/structure/B5287593.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5287594.png)
